4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide
Description
4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO3S and a molecular weight of 336.24522 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)12-8-7-10(13)9-11(12)17-6-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMRJNICBXVJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring is achieved through a bromination reaction. This can be done using bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where an ethoxy group is added to the benzene ring. This can be achieved using ethyl alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the brominated and ethoxylated benzene with diethylamine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-ethoxybenzenesulfonamide: Lacks the diethylamine group, which may affect its reactivity and biological activity.
2-ethoxy-N,N-diethylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical properties and reactivity.
4-bromo-N,N-diethylbenzenesulfonamide: Lacks the ethoxy group, which may alter its solubility and reactivity.
Uniqueness
4-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is unique due to the presence of all three functional groups (bromine, ethoxy, and sulfonamide) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Biological Activity
4-Bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₈BrNO₃S and a molecular weight of 336.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the sulfonamide group, along with bromine and ethoxy substituents, suggests a range of interactions with biological molecules, making it a subject of various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Functional Groups
- Bromine (Br) : Often influences the reactivity and binding properties of organic compounds.
- Ethoxy Group (C₂H₅O) : Enhances solubility and may affect biological interactions.
- Sulfonamide Group (SO₂NH) : Known for its role in antibiotic activity and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This structural similarity allows it to inhibit bacterial growth by blocking essential metabolic pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in folate synthesis.
- Protein Interaction : The sulfonamide group can form hydrogen bonds with active sites on target proteins, altering their function.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing sulfonamide groups possess significant antimicrobial properties. For instance, the compound's ability to inhibit bacterial growth has been evaluated against several strains, demonstrating effectiveness comparable to traditional sulfa drugs.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus strains, comparable to standard antibiotics . |
| Anti-inflammatory Activity | Reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli . |
| Mechanistic Insights | Inhibition of dihydropteroate synthase (DHPS) was confirmed through enzyme assays, supporting its role as a sulfa drug analogue . |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-N,N-diethylbenzenesulfonamide | Lacks ethoxy group | Moderate antibacterial activity |
| 2-Ethoxy-N,N-diethylbenzenesulfonamide | Lacks bromine atom | Reduced reactivity |
| Sulfanilamide | Simple sulfonamide structure | Classic antibacterial agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
